2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the bromination of 9-oxo-9H-fluorene followed by a condensation reaction with isoindole-1,3-dione. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with hydrophobic pockets, while the isoindole-dione structure may form hydrogen bonds or other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-bromo-9-oxo-9H-fluoren-2-yl)glycinate
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide
Uniqueness
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its combination of a brominated fluorenone and an isoindole-dione structure. This dual functionality provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6633-34-7 |
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Molecular Formula |
C21H10BrNO3 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-(3-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H10BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-10H |
InChI Key |
PCQUPDDUMKAALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O)Br |
Origin of Product |
United States |
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